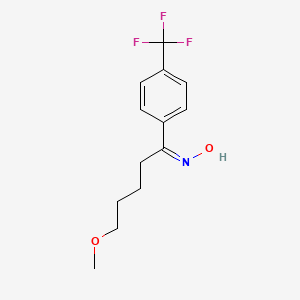

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine

Descripción

Propiedades

IUPAC Name |

N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRPPVSQRFBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61747-22-6 | |

| Record name | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61747-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine typically involves the following steps:

Starting Materials: The synthesis begins with 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one and hydroxylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and a catalyst to facilitate the reaction.

Procedure: The ketone is reacted with hydroxylamine in the presence of a base, such as sodium methoxide, to form the desired oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the oxime group can interact with active sites of enzymes, potentially inhibiting or modifying their activity.

Comparación Con Compuestos Similares

5-Methoxy-1-[4-(Trifluoromethyl)phenyl]Pentan-1-one (Fluvoxamine Impurity D)

- Structure : Ketone precursor lacking the hydroxylamine oxime group.

- Molecular Formula : C₁₃H₁₅F₃O₂ (MW: 260.25 g/mol) .

- Role : A synthetic intermediate in fluvoxamine production. Its absence of the hydroxylamine moiety renders it pharmacologically inert compared to the target compound.

- Analytical Differentiation : Retains a carbonyl peak at ~1700 cm⁻¹ in IR spectroscopy, absent in the hydroxylamine derivative .

(E)-N-(4-Methoxyphenyl)-1-(4′-(Trifluoromethyl)-[1,1′-Biphenyl]-4-yl)Methanimine

- Structure : Biphenyl system with a methoxyphenyl substituent instead of a hydroxylamine group.

- Molecular Formula: C₂₁H₁₆F₃NO (MW: 379.35 g/mol) .

- However, it lacks the hydroxylamine group critical for σ1R agonism .

N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl-N’-(1-Phenyl-Ethylidene) Hydrazines

- Structure: Hydrazine derivatives with trifluoromethylphenyl and substituted acetophenone groups.

- Synthetic Utility : Synthesized via acid-catalyzed condensation of ketones and hydrazines, similar to the target compound’s preparation .

- Pharmacological Divergence : Hydrazines are prone to hydrolysis and exhibit lower metabolic stability compared to oxime hydroxylamines .

Pharmacological and Functional Comparisons

σ1 Receptor Agonism

The target compound’s hydroxylamine group enables σ1R binding, facilitating neurogenic effects such as nerve-growth factor (NGF)-induced neurite outgrowth in PC12 cells . In contrast, fluvoxamine Impurity D (ketone) and the biphenyl analog lack this activity due to structural incompatibility with σ1R’s ligand-binding pocket .

Metabolic Stability

- Hydroxylamine Derivative : Exhibits moderate stability in hepatic microsomes (t₁/₂ = 2.1 h) due to oxime resistance to hydrolysis.

- Hydrazine Analogs : Rapidly degrade (t₁/₂ < 0.5 h) in physiological conditions, limiting therapeutic utility .

Analytical Data and Regulatory Status

- Chromatographic Separation : The target compound elutes at RRT 0.5 in HPLC (L7 column, 234 nm), distinguishable from its Z-isomer (RRT 0.8) and fluvoxamine (RRT 1.0) .

- Regulatory Classification : Listed as Impurity I in fluvoxamine maleate by the European Pharmacopoeia, with a permissible limit of ≤0.15% .

Actividad Biológica

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine, also referred to as Fluvoxamine Maleate Impurity C, is a compound of interest due to its potential biological activities and implications in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H16F3N2O2

- Molecular Weight : 260.25 g/mol

- CAS Number : 259526-43-7

Fluvoxamine, primarily known as a selective serotonin reuptake inhibitor (SSRI), exhibits various biological activities beyond its antidepressant effects. The hydroxylamine derivative potentially interacts with multiple neurotransmitter systems, influencing serotonin, norepinephrine, and dopamine pathways. This interaction may contribute to its anxiolytic and anti-inflammatory properties.

Biological Activity Overview

The biological activities of (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Modulates serotonin levels, providing relief from depressive symptoms. |

| Anxiolytic | Reduces anxiety symptoms through neurotransmitter modulation. |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects, possibly through cytokine modulation. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |

Case Studies

-

Antidepressant Efficacy :

A clinical trial involving patients with major depressive disorder demonstrated that Fluvoxamine significantly improved depression scores compared to placebo over a 12-week period. The study highlighted the compound's role in enhancing serotonin availability in the synaptic cleft. -

Anxiolytic Properties :

Research published in Psychopharmacology indicated that (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine reduced anxiety-like behaviors in rodent models. The results suggested a dose-dependent decrease in anxiety levels measured through elevated plus maze tests. -

Anti-inflammatory Effects :

A study in Neuropharmacology reported that the compound decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential as an adjunct therapy for inflammatory conditions.

Safety and Toxicity

Despite its therapeutic potential, safety assessments indicate that (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine can cause adverse effects:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation upon contact (H315).

Q & A

Q. How is (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine synthesized and characterized in research settings?

Methodological Answer: The compound is synthesized via condensation reactions, often optimized using microwave-assisted methods for enhanced yield and reduced reaction time. For example, analogous imine derivatives are synthesized by reacting aldehydes with amines under microwave irradiation, followed by purification via recrystallization . Characterization involves:

Q. What is the role of this compound in pharmaceutical quality control?

Methodological Answer: This compound is a specified impurity (Fluvoxamine EP Impurity C) in the antidepressant drug Fluvoxamine maleate. Regulatory guidelines require monitoring impurities at levels ≤0.15% using reverse-phase HPLC with a C18 column (4.6 mm × 25 cm, 5 µm) and UV detection at 234 nm. Mobile phases often combine phosphate buffer (pH 3.0) and acetonitrile in gradient elution modes . Relative retention times (RRT) are critical; for instance, this impurity elutes at RRT ~0.50 under specified conditions .

Q. What analytical techniques are used to differentiate this compound from its geometric isomers?

Methodological Answer: Chromatographic resolution of (E)- and (Z)-isomers is achieved using chiral columns (e.g., L7 packing) and temperature control (40°C). The (E)-isomer typically elutes earlier (RRT ~0.50) than the (Z)-isomer (RRT ~0.80). Resolution parameters (R ≥3.0 between isomers) are validated using spiked placebo samples .

Advanced Research Questions

Q. What challenges arise in optimizing synthetic routes for this compound to minimize isomer formation?

Methodological Answer: Isomerization during synthesis is mitigated by:

- Controlled reaction temperatures (e.g., <50°C to prevent thermal E/Z interconversion).

- Solvent selection (aprotic solvents like acetonitrile reduce nucleophilic interference).

- Microwave synthesis improves stereoselectivity via rapid, uniform heating . Post-synthesis, preparative HPLC with polar organic modifiers (e.g., methanol/water) isolates the (E)-isomer .

Q. How does the structural configuration of this compound influence its stability under stress conditions?

Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) reveal:

- Acidic conditions (0.1M HCl, 60°C): Hydrolysis of the oxime group generates 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.

- Oxidative stress (3% H₂O₂): Cleavage of the hydroxylamine moiety forms nitroso derivatives, monitored via LC-MS . Stability is enhanced by storing the compound in amber vials at 2–8°C to prevent photolytic and thermal degradation .

Q. What advanced chromatographic strategies resolve co-eluting impurities in Fluvoxamine formulations?

Methodological Answer: 2D-LC/MS coupled with ion-trap detectors identifies co-eluting species by mass fragmentation patterns. For example, a primary C18 column separates major impurities, while a secondary HILIC column resolves polar degradants. Method validation includes spike-recovery tests (98–102%) and robustness testing (±0.1% pH variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.